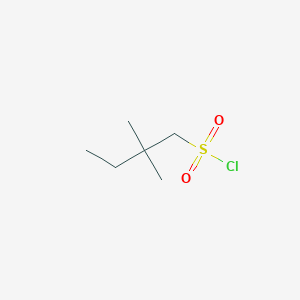

2,2-Dimethylbutane-1-sulfonyl chloride

Description

Contextualization within Alkanesulfonyl Chlorides

Alkanesulfonyl chlorides (R-SO₂Cl) are a well-established class of organic reagents. beilstein-journals.org They serve as important intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride group is primarily dictated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

The general synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgchemspider.com Reagents such as chlorine in aqueous media, N-chlorosuccinimide, or a combination of hydrogen peroxide and thionyl chloride are commonly employed for this transformation. organic-chemistry.orgsemanticscholar.org

Significance of Branched Alkane Systems in Reactivity Studies

The study of branched alkane systems, such as the one present in 2,2-dimethylbutane-1-sulfonyl chloride, is crucial for understanding the interplay of electronic and steric effects on reaction mechanisms and rates. The bulky tert-butyl group in the neopentyl-like framework of this compound exerts a profound steric influence on the adjacent sulfonyl chloride moiety.

This steric hindrance is expected to significantly impact the kinetics of reactions at the sulfur center. For instance, in bimolecular nucleophilic substitution (Sₙ2) reactions, the approach of a nucleophile to the electrophilic sulfur atom would be impeded, leading to a slower reaction rate compared to less sterically congested linear or moderately branched alkanesulfonyl chlorides.

Table 1: Comparative Hydrolysis Rates of Selected Alkanesulfonyl Chlorides in Water at 25°C

| Alkanesulfonyl Chloride | Structure | Specific Rate of Hydrolysis (s⁻¹) |

| Methanesulfonyl chloride | CH₃SO₂Cl | 2.1 x 10⁻⁴ |

| Ethanesulfonyl chloride | CH₃CH₂SO₂Cl | 3.2 x 10⁻⁴ |

| Isopropanesulfonyl chloride | (CH₃)₂CHSO₂Cl | 0.37 x 10⁻⁴ |

| This compound (Predicted) | (CH₃)₃CCH₂SO₂Cl | Expected to be < 0.37 x 10⁻⁴ |

Note: The value for this compound is an educated prediction based on the trend of decreasing reaction rates with increased steric hindrance observed in other alkanesulfonyl chlorides. nih.gov

Overview of Research Paradigms for Organosulfur Compounds

The investigation of organosulfur compounds like this compound employs a range of analytical and spectroscopic techniques. These methods are essential for the characterization, purity assessment, and elucidation of reaction mechanisms.

Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: Provides characteristic absorption bands for the sulfonyl chloride group (typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively).

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its structural identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful combination for separating and identifying volatile organosulfur compounds in complex mixtures. nih.gov

Kinetic studies, often employing techniques like titration or spectroscopy to monitor the progress of a reaction over time, are central to understanding the reactivity of these compounds. The data obtained from such studies are crucial for constructing a detailed picture of the reaction mechanism and the influence of molecular structure on reactivity. rsc.org

Table 2: Key Spectroscopic Data for Alkanesulfonyl Chlorides

| Spectroscopic Technique | Key Features for Alkanesulfonyl Chlorides |

| ¹H NMR | Protons on the α-carbon to the sulfonyl group are typically deshielded, appearing at a downfield chemical shift. |

| ¹³C NMR | The α-carbon to the sulfonyl group is also deshielded. |

| IR Spectroscopy | Strong, characteristic absorptions for the S=O bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns involving the loss of SO₂ or Cl. |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKGZIQMXJYFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylbutane 1 Sulfonyl Chloride

Direct Chlorosulfonation of Hydrocarbons

Direct chlorosulfonation involves the simultaneous introduction of a sulfonyl group and a chlorine atom onto a hydrocarbon backbone. This is often achieved through radical-mediated processes.

Photocatalytic Chlorosulfonylation (Reed Reaction)

The Reed reaction is a classic method for the synthesis of alkanesulfonyl chlorides, proceeding via a free-radical chain mechanism. wikipedia.org This process typically involves the reaction of an alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under ultraviolet (UV) irradiation. libretexts.orglibretexts.org

The mechanism is initiated by the homolytic cleavage of chlorine into two chlorine radicals (Cl•) upon exposure to UV light. These radicals then abstract a hydrogen atom from the alkane, in this case, 2,2-dimethylbutane (neohexane), to form an alkyl radical. This alkyl radical subsequently reacts with sulfur dioxide to form a sulfonyl radical, which then reacts with a chlorine molecule to yield the desired alkanesulfonyl chloride and another chlorine radical, propagating the chain reaction.

A significant challenge of the Reed reaction, particularly with branched alkanes like 2,2-dimethylbutane, is the lack of selectivity. The chlorine radical can abstract any of the hydrogen atoms in the molecule, leading to a mixture of isomeric products. In 2,2-dimethylbutane, there are three distinct types of hydrogen atoms: primary hydrogens on the two methyl groups of the tert-butyl moiety, secondary hydrogens on the methylene (B1212753) group, and primary hydrogens on the terminal methyl group of the ethyl moiety. The relative reactivity for hydrogen abstraction by a chlorine radical is generally tertiary > secondary > primary. masterorganicchemistry.com This, combined with the statistical probability of abstraction, results in a complex product mixture.

| Position of H-abstraction | Type of Hydrogen | Resulting Radical | Product Isomer | Expected Distribution |

| C1 | Primary | 2,2-Dimethylbutan-1-yl | 2,2-Dimethylbutane-1-sulfonyl chloride | Minor |

| C3 | Secondary | 2,2-Dimethylbutan-3-yl | 2,2-Dimethylbutane-3-sulfonyl chloride | Major |

| C4 | Primary | 3,3-Dimethylbutan-2-yl | 3,3-Dimethylbutane-2-sulfonyl chloride | Minor |

This table illustrates the potential isomeric products from the Reed reaction of 2,2-dimethylbutane and the expected qualitative distribution based on radical stability.

Radical-Mediated Approaches to Alkanesulfonyl Chlorides

Beyond the classic photochemical conditions of the Reed reaction, other radical-mediated approaches can be employed for the synthesis of alkanesulfonyl chlorides. These methods may utilize alternative radical initiators to circumvent the need for UV irradiation or to potentially improve selectivity.

For instance, the reaction can be initiated by chemical radical initiators, such as peroxides or azo compounds, which decompose upon heating to generate radicals that can initiate the chlorosulfonation chain reaction. Sulfuryl chloride (SO₂Cl₂) can also be used as a source of both chlorine and sulfur dioxide, often in the presence of a radical initiator.

However, similar to the Reed reaction, these radical-mediated approaches generally suffer from a lack of regioselectivity when applied to alkanes with non-equivalent hydrogen atoms, such as 2,2-dimethylbutane. The formation of a mixture of isomers is a common outcome, necessitating challenging purification steps to isolate the desired this compound.

Synthesis via Grignard Reagents

The use of Grignard reagents offers a more controlled and regioselective route to specific alkanesulfonyl chlorides, as the position of the sulfonyl chloride group is predetermined by the structure of the organometallic precursor.

Reaction of Organomagnesium Halides with Sulfuryl Chloride

This synthetic pathway involves the preparation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with sulfuryl chloride (SO₂Cl₂). For the synthesis of this compound, the required Grignard reagent is 2,2-dimethylbutylmagnesium halide (or neohexylmagnesium halide). This is typically prepared by reacting 1-halo-2,2-dimethylbutane (e.g., 1-bromo-2,2-dimethylbutane) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). leah4sci.com

The resulting Grignard reagent is then reacted with sulfuryl chloride at low temperatures. The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom acting as a nucleophile. This nucleophilic carbon attacks the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion to form the desired this compound. rsc.org

This method is generally effective for the synthesis of primary alkanesulfonyl chlorides and offers excellent regioselectivity, as the sulfonyl chloride group is introduced specifically at the position of the carbon-magnesium bond.

Stoichiometric and Catalytic Considerations in Grignard-Based Syntheses

The reaction between a Grignard reagent and sulfuryl chloride is a stoichiometric process, and careful control of the reactant ratios is crucial for maximizing the yield of the desired sulfonyl chloride. Typically, a slight excess of the Grignard reagent may be used to ensure complete consumption of the sulfuryl chloride. However, a large excess can lead to side reactions.

One common side reaction is the further reaction of the initially formed sulfonyl chloride with another equivalent of the Grignard reagent to produce a sulfone. To minimize this, the reaction is usually carried out at low temperatures, and the sulfuryl chloride is added slowly to a solution of the Grignard reagent.

While the reaction is fundamentally stoichiometric, research into catalytic methods for the formation of sulfonyl chlorides from organometallic reagents is ongoing. However, for the specific transformation of a Grignard reagent with sulfuryl chloride, no widely adopted catalytic system has been established. The direct stoichiometric reaction remains the standard approach.

Oxidative Chlorosulfonation Pathways

Modern synthetic methods often favor the construction of sulfonyl chlorides through the oxidation of sulfur-containing precursors that are already at the desired carbon skeleton. This approach circumvents the selectivity issues associated with direct hydrocarbon functionalization.

For the synthesis of this compound, a suitable precursor would be 2,2-dimethylbutane-1-thiol. This thiol can be prepared via several standard organic transformations, such as the reaction of 1-halo-2,2-dimethylbutane with sodium hydrosulfide or thiourea followed by hydrolysis.

Once the thiol is obtained, it can be converted to the corresponding sulfonyl chloride through oxidative chlorination. A variety of reagents and conditions have been developed for this transformation, offering alternatives to the use of gaseous chlorine. scispace.com Common reagents include:

N-Chlorosuccinimide (NCS): In the presence of a chloride source and often in an aqueous-organic solvent system, NCS can effectively oxidize thiols to sulfonyl chlorides under mild conditions. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Sodium Hypochlorite (Bleach): An inexpensive and readily available oxidizing agent, bleach can be used for the oxidative chlorination of thiols in an acidic medium. organic-chemistry.org

Hydrogen Peroxide and a Chlorine Source: A combination of hydrogen peroxide with a chlorinating agent like thionyl chloride (SOCl₂) can also achieve the desired transformation. organic-chemistry.orgorganic-chemistry.org

These methods are generally high-yielding and proceed under milder conditions than direct chlorosulfonation of the alkane. The regioselectivity is guaranteed by the structure of the starting thiol.

| Oxidizing System | Typical Conditions | Substrate Scope | Advantages |

| NCS / HCl | Acetonitrile/water, room temp. | Aliphatic and aromatic thiols | Mild conditions, high yields |

| NaOCl / HCl | Dichloromethane/water, 0 °C | Aliphatic thiols | Inexpensive, readily available |

| H₂O₂ / SOCl₂ | Acetonitrile, room temp. | Aliphatic and aromatic thiols | Rapid reaction, high yields |

This table provides a comparison of common reagents for the oxidative chlorination of thiols to sulfonyl chlorides.

Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

A clean, economical, and environmentally friendly method for preparing alkanesulfonyl chlorides involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This procedure is particularly advantageous as it avoids the use of hazardous reagents and malodorous thiols, instead utilizing easily accessible and inexpensive starting materials. sci-hub.seorganic-chemistry.org

The synthesis is typically a two-step process:

Formation of the S-alkyl isothiourea salt : 1-Halo-2,2-dimethylbutane (or a corresponding mesylate) is refluxed with thiourea to produce the S-(2,2-dimethylbutyl)isothiourea salt. This salt is stable, odorless, and can often be used directly in the next step without extensive purification. organic-chemistry.orgorganic-chemistry.org

Oxidative Chlorosulfonation : The prepared isothiourea salt is then treated with an aqueous solution of sodium hypochlorite (bleach) under acidic conditions (e.g., with concentrated HCl). organic-chemistry.orgsci-hub.se The reaction is typically performed at a controlled temperature, starting at 0-5°C and gradually warming.

Table 1: Representative Yields for Bleach-Mediated Synthesis of Alkanesulfonyl Chlorides

| Starting Material (Alkyl Halide) | Product | Yield (%) |

|---|---|---|

| 1-Bromobutane | Butane-1-sulfonyl chloride | 95% |

| 1-Bromohexane | Hexane-1-sulfonyl chloride | 96% |

| 1-Bromo-4-chlorobutane | 4-Chlorobutane-1-sulfonyl chloride | 99% |

| 1,4-Dibromobutane | Butane-1,4-disulfonyl dichloride | 92% |

Note: Data adapted from analogous syntheses to illustrate typical reaction efficiency. organic-chemistry.org

Sodium Chlorite (NaClO2)-Mediated Oxidative Chlorosulfonation from Thiols and Related Substrates

An alternative green chemistry approach utilizes sodium chlorite (NaClO2) for the oxidative chlorosulfonation of various sulfur-containing precursors. organic-chemistry.org This method is versatile and can be applied to a range of substrates, including S-alkyl isothiourea salts, thiols, disulfides, thioacetates, and xanthates, to generate the corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor such as S-(2,2-dimethylbutyl)isothiourea salt or 2,2-dimethylbutane-1-thiol would be subjected to a reaction with NaClO2 in the presence of a strong acid, typically concentrated HCl, in a solvent like acetonitrile. organic-chemistry.org The mechanism involves the in-situ generation of hypochlorous acid, which acts as the oxidizing agent. organic-chemistry.org

This procedure is lauded for its operational simplicity, safety, and high yields, which can range from 46% to 96% depending on the substrate. organic-chemistry.org The purification is straightforward, making it a reliable and worker-friendly method for accessing structurally diverse sulfonyl chlorides. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation Approaches

N-Chlorosuccinimide (NCS) serves as an effective reagent for the oxidative chlorosulfonation of S-alkylisothiourea salts and other thiol derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is considered convenient and environmentally benign, offering a practical alternative to methods that use more hazardous reagents like chlorine gas. organic-chemistry.org

In this synthesis, the S-(2,2-dimethylbutyl)isothiourea salt precursor is treated with NCS in an acidic aqueous medium. organic-chemistry.orgresearchgate.net The reaction proceeds smoothly under mild conditions to afford this compound in moderate to excellent yields. researchgate.net A significant advantage of this method is the generation of succinimide (B58015) as a water-soluble byproduct. In large-scale syntheses, this byproduct can be recovered from the aqueous phase and conveniently recycled back into the starting reagent, NCS, by treating it with sodium hypochlorite, making the process sustainable. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of NCS-Mediated Synthesis of Alkanesulfonyl Chlorides

| Starting Material (from Alkyl Halide) | Product | Yield (%) |

|---|---|---|

| 1-Bromooctane | Octane-1-sulfonyl chloride | 92% |

| 1-Bromo-3-phenylpropane | 3-Phenylpropane-1-sulfonyl chloride | 88% |

| 1-Bromo-4-phenoxybutane | 4-Phenoxybutane-1-sulfonyl chloride | 85% |

Note: Data from representative syntheses of related compounds. organic-chemistry.org

Other Precursor-Based Synthetic Routes

A broad and well-established strategy for synthesizing sulfonyl chlorides is the direct oxidative chlorination of various sulfur-containing compounds. organic-chemistry.org This family of reactions encompasses numerous reagent systems that can effectively convert precursors like thiols, disulfides, thioacetates, and xanthates into the desired sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org

To prepare this compound, one could start with 2,2-dimethylbutane-1-thiol or bis(2,2-dimethylbutyl) disulfide. Common and effective reagent combinations for this transformation include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) : This combination is a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature, often providing excellent yields and high purity. organic-chemistry.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄) : This system offers an extremely efficient and fast conversion of thiols and disulfides into sulfonyl chlorides under mild, room-temperature conditions. organic-chemistry.orgthieme-connect.com

N-Chlorosuccinimide (NCS) and Dilute Hydrochloric Acid : This combination provides a smooth and controlled oxidation of thiols and their derivatives, affording sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org

These methods are valued for their broad applicability and chemoselectivity, allowing for the synthesis of sulfonyl chlorides from a diverse pool of starting materials. organic-chemistry.org

Challenges and Specific Considerations in the Synthesis of Branched Alkanesulfonyl Chlorides

A primary challenge in the synthesis of substituted alkanesulfonyl chlorides is achieving regioselectivity—that is, controlling the precise placement of the sulfonyl chloride group on the carbon skeleton. Direct chlorosulfonation of an unactivated alkane like 2,2-dimethylbutane would likely result in a mixture of isomers, with the reaction occurring at various positions on the chain, leading to significant purification challenges.

The synthetic methodologies detailed above (2.3.1, 2.3.2, 2.3.3, and 2.4.1) effectively circumvent this fundamental challenge. By beginning with a precursor where the sulfur atom (or the group that will be converted to it) is already attached to the desired carbon, these methods ensure complete regiocontrol. For instance, starting with 1-halo-2,2-dimethylbutane to form an isothiourea salt, or with 2,2-dimethylbutane-1-thiol, guarantees that the resulting sulfonyl chloride group will be located exclusively at the C1 position. This precursor-based approach provides unambiguous access to the single, desired isomer, this compound.

While regioselectivity is controlled by the choice of starting material, a specific consideration for branched alkanes is steric hindrance. The bulky 2,2-dimethylbutyl (neohexyl) group can influence reaction kinetics, potentially slowing the rate of reaction compared to linear analogues. Therefore, optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry may be necessary to ensure high conversion and yield.

Steric Effects on Reaction Efficiency and Product Distribution

In synthetic routes to this compound, the spatial arrangement of atoms within the neohexane (2,2-dimethylbutane) starting material is a primary determinant of the reaction's regioselectivity. The molecule contains primary, secondary, and tertiary hydrogen atoms, each with a different susceptibility to abstraction by a reacting species. However, the quaternary carbon at the 2-position, bonded to three methyl groups and one ethyl group, creates a sterically congested environment.

Free-radical chlorosulfonation is a common method for the synthesis of alkanesulfonyl chlorides. This process typically involves the reaction of an alkane with sulfur dioxide and chlorine, often initiated by ultraviolet (UV) light. The reaction proceeds via a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This is followed by the reaction of the alkyl radical with sulfur dioxide to form a sulfonyl radical, which then abstracts a chlorine atom from a chlorine molecule to yield the final sulfonyl chloride product.

The regioselectivity of this reaction is governed by the relative stability of the intermediate alkyl radicals (tertiary > secondary > primary) and the steric accessibility of the hydrogen atoms. In the case of 2,2-dimethylbutane, there are primary hydrogens on the methyl groups and the terminal methyl of the ethyl group, and secondary hydrogens on the methylene group of the ethyl substituent. There are no tertiary hydrogens.

Due to the significant steric bulk of the tert-butyl group, the accessibility of the different C-H bonds is not uniform. The primary hydrogens of the three methyl groups attached to the quaternary carbon are sterically shielded. In contrast, the primary and secondary hydrogens on the ethyl group are more exposed.

Research into free-radical halogenation of alkanes provides a framework for understanding the product distribution in chlorosulfonation. The relative reactivity of primary, secondary, and tertiary C-H bonds in chlorination is approximately 1 : 3.8 : 5.0, respectively. While specific relative reactivity ratios for chlorosulfonation are not as commonly cited, a similar trend is expected, favoring the abstraction of hydrogens from more substituted carbons, tempered by steric factors.

For 2,2-dimethylbutane, a statistical approach, adjusted for steric hindrance, can predict the likely product distribution. The molecule has nine primary hydrogens on the three methyl groups attached to the quaternary center, three primary hydrogens on the terminal methyl of the ethyl group, and two secondary hydrogens on the methylene group.

Table 1: Analysis of Hydrogen Atoms in 2,2-Dimethylbutane

| Type of Hydrogen | Number of Hydrogens | Relative Reactivity (Chlorination model) | Statistical Product Contribution (Number x Reactivity) | Predicted Product |

| Primary (C1) | 3 | 1.0 | 3.0 | This compound |

| Secondary (C3) | 2 | 3.8 | 7.6 | 2,2-Dimethylbutane-3-sulfonyl chloride |

| Primary (C4) | 9 | 1.0 | 9.0 (Sterically hindered) | 3,3-Dimethylbutane-2-sulfonyl chloride |

Based on a simple reactivity model, the secondary hydrogens would be the most reactive per hydrogen. However, the sheer number of primary hydrogens can lead to significant formation of the corresponding primary sulfonyl chloride. The steric hindrance around the nine primary hydrogens on the tert-butyl portion of the molecule would be expected to reduce their reactivity compared to the three primary hydrogens on the ethyl group. Consequently, the formation of this compound is a significant outcome, alongside the formation of 2,2-Dimethylbutane-3-sulfonyl chloride. The formation of a sulfonyl chloride at the highly hindered neopentyl-like primary carbons is expected to be less favorable.

Detailed research findings focusing specifically on the free-radical chlorosulfonation of neohexane would be necessary to provide precise, experimentally determined product distribution ratios. However, the principles of steric hindrance and relative C-H bond reactivity strongly indicate that any synthetic approach to this compound must contend with the formation of isomeric byproducts, with the distribution being a direct consequence of the steric environment created by the 2,2-dimethylbutyl group.

Mechanistic Investigations of 2,2 Dimethylbutane 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution at the Sulfur Center

The reactivity of 2,2-dimethylbutane-1-sulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfonyl group. This sulfur center is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. The mechanism for the solvolysis of most alkanesulfonyl chlorides is generally considered a bimolecular nucleophilic substitution, which is likely concerted. mdpi.com

The reaction of this compound with an alcohol (alcoholysis) results in the formation of a sulfonate ester and hydrochloric acid. wikipedia.org The general reaction is:

RSO₂Cl + R'OH → RSO₂OR' + HCl

where R is the 2,2-dimethylbutyl (neohexyl) group and R' is the alkyl group of the alcohol.

Kinetic studies on analogous alkanesulfonyl chlorides indicate that these reactions typically follow second-order kinetics, being first-order with respect to the sulfonyl chloride and first-order with respect to the alcohol. The rate-determining step involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom.

The rate of alcoholysis is influenced by the structure of the alcohol. Generally, the reactivity order for alcohols is primary > secondary > tertiary, which is consistent with the steric accessibility of the hydroxyl group. libretexts.org

| Alcohol | Structure | Class | Predicted Relative Rate |

|---|---|---|---|

| Methanol | CH₃OH | Primary | Highest |

| Ethanol | CH₃CH₂OH | Primary | High |

| Isopropanol | (CH₃)₂CHOH | Secondary | Moderate |

| tert-Butanol | (CH₃)₃COH | Tertiary | Lowest |

Solvents play a critical role in the reaction of sulfonyl chlorides by stabilizing intermediates and transition states. researchgate.netrsc.org Polar solvents can facilitate the reaction by stabilizing the charge separation that develops in the transition state of the nucleophilic attack.

The addition of a non-nucleophilic base, such as pyridine (B92270), is common in reactions involving sulfonyl chlorides. Pyridine serves two primary purposes: it acts as a catalyst and as a scavenger for the HCl produced. msu.edulibretexts.org The catalytic role involves the formation of a highly reactive sulfonylpyridinium salt intermediate (RSO₂-NC₅H₅⁺ Cl⁻). This intermediate is more susceptible to nucleophilic attack by the alcohol than the original sulfonyl chloride.

The reaction with an alcohol in the presence of pyridine typically proceeds via an S_N2 mechanism. The pyridine attacks the sulfonyl chloride, displacing the chloride ion. Subsequently, the alcohol attacks the sulfur atom of the pyridinium (B92312) intermediate, displacing pyridine. masterorganicchemistry.com This pathway often leads to an inversion of configuration if the alcohol's hydroxyl group is attached to a chiral center. masterorganicchemistry.com

The rate of nucleophilic substitution at the sulfur center is highly sensitive to steric hindrance from the alkyl group (R) of the sulfonyl chloride (RSO₂Cl). The 2,2-dimethylbutyl group, also known as a neohexyl group, is sterically demanding due to the quaternary carbon atom adjacent to the CH₂-SO₂Cl moiety.

This significant steric bulk shields the electrophilic sulfur atom, hindering the approach of nucleophiles like alcohols. Consequently, this compound is expected to react considerably slower than less hindered alkanesulfonyl chlorides such as methanesulfonyl chloride or ethanesulfonyl chloride. While tertiary alkanesulfonyl chlorides (e.g., 2-methyl-2-propanesulfonyl chloride) are known to undergo a solvolysis-decomposition pathway involving carbocation formation, primary but sterically hindered sulfonyl chlorides like the subject compound are still expected to react primarily via nucleophilic substitution at the sulfur, albeit at a reduced rate. mdpi.com

| Alkanesulfonyl Chloride | Alkyl Group | Steric Hindrance | Predicted Relative Rate |

|---|---|---|---|

| Methanesulfonyl chloride | Methyl (CH₃) | Low | 100 |

| Ethanesulfonyl chloride | Ethyl (CH₃CH₂) | Moderate | ~50 |

| Isopropanesulfonyl chloride | Isopropyl ((CH₃)₂CH) | High | ~10 |

| This compound | Neohexyl ((CH₃)₃CCH₂) | Very High | <1 |

Homolytic Decomposition Mechanisms

Under conditions of thermal or photochemical initiation, sulfonyl chlorides can undergo homolytic decomposition, leading to the formation of radical intermediates. This pathway involves the cleavage of either the carbon-sulfur (C–S) or sulfur-chlorine (S–Cl) bond.

The pathway of homolytic cleavage is dictated by the relative bond dissociation enthalpies (BDEs) of the C–S and S–Cl bonds. For alkanesulfonyl chlorides, the S–Cl bond is significantly weaker than the C–S bond.

Photoacoustic calorimetry studies on methanesulfonyl chloride and benzenesulfonyl chloride have found the S–Cl bond dissociation enthalpy to be approximately 295 kJ/mol. rsc.orgresearchgate.net In contrast, the BDE for a typical primary alkyl C–S bond in a sulfone is considerably higher. This energy difference indicates that the initial and most favorable homolytic cleavage event will be the scission of the S–Cl bond.

| Bond | Typical BDE (kJ/mol) | Likelihood of Homolytic Cleavage |

|---|---|---|

| RCH₂–SO₂Cl | >300 | Low |

| RSO₂–Cl | ~295 rsc.orgresearchgate.net | High |

Following the initial S–Cl bond cleavage, a 2,2-dimethylbutane-1-sulfonyl radical and a chlorine radical are formed:

(CH₃)₃CCH₂SO₂Cl → (CH₃)₃CCH₂SO₂• + Cl•

Sulfonyl radicals (RSO₂•) are key intermediates in these processes. rsc.org A primary fate for alkanesulfonyl radicals is the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to generate a corresponding alkyl radical. researchgate.net

(CH₃)₃CCH₂SO₂• → (CH₃)₃CCH₂• + SO₂

The resulting 2,2-dimethylbutyl radical (a neohexyl radical) is a primary alkyl radical. Once formed, these alkyl and chlorine radicals can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a solvent or another molecule to form a stable alkane.

Recombination: Radicals can recombine with each other (e.g., the neohexyl radical and a chlorine radical could form 1-chloro-2,2-dimethylbutane).

Addition to π-systems: If unsaturated compounds are present, the alkyl radical can add across a double or triple bond. rsc.org

Kinetic Parameters and Activation Entropy of Thermal Decomposition

The thermal decomposition of sulfonyl chlorides can proceed through different mechanistic pathways, each associated with a characteristic range of activation parameters. For comparison, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, exhibits activation entropies (ΔS‡) of -8.32 and -13.25 cal deg-1 mole-1, respectively. researchgate.net These negative values are indicative of a highly ordered transition state, which is a hallmark of SN2 reactions. researchgate.netnih.gov

For gas-phase thermal decomposition, which may involve unimolecular bond cleavage, the activation entropy can offer insights into the nature of the transition state. A positive activation entropy would suggest a dissociative mechanism where the activated complex is loosely bound and is proceeding towards fragmentation. Conversely, a negative activation entropy would imply a more ordered, associative transition state. The magnitude of the activation entropy provides clues about the number of molecules involved in the rate-determining step.

While specific values for this compound are not documented, a hypothetical set of kinetic parameters based on typical values for similar compounds is presented in the table below for illustrative purposes.

Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Hypothetical Value Range | Significance |

| Activation Energy (Ea) | 120 - 250 kJ/mol | Minimum energy required for decomposition to occur. |

| Pre-exponential Factor (A) | 1012 - 1015 s-1 | Reflects the frequency of collisions in the correct orientation. |

| Activation Entropy (ΔS‡) | -20 to +20 cal/mol·K | Indicates the degree of order in the transition state. |

Note: The values in this table are hypothetical and are intended to be representative of typical ranges for the decomposition of organic sulfonyl chlorides. Actual experimental values for this compound may differ.

Role of Temperature and Initiators in Radical Processes

The thermal decomposition of alkanesulfonyl chlorides can be influenced by both temperature and the presence of radical initiators. At elevated temperatures, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. The stability of the resulting alkyl radical plays a significant role in the decomposition pathway.

In the case of this compound, the initially formed 2,2-dimethylbutan-1-sulfonyl radical can subsequently lose sulfur dioxide to form a primary 2,2-dimethylbutyl radical. This primary radical is prone to rearrangement to a more stable tertiary radical.

Ionic Reaction Pathways

Carbonium Ion Rearrangements as Competing Processes in Decomposition

In addition to radical pathways, the decomposition of this compound can also involve ionic intermediates, leading to carbonium ion rearrangements. This is particularly relevant in polar solvents or under conditions that favor heterolytic bond cleavage. The neopentyl-type structure of the 2,2-dimethylbutyl group makes it highly susceptible to Wagner-Meerwein rearrangements.

The formation of a primary 2,2-dimethylbutyl cation is energetically unfavorable. Consequently, a concerted process involving the migration of a methyl group can occur to form a more stable tertiary 1,1-dimethylpropyl cation. This rearrangement is a common feature in the chemistry of neopentyl systems. For instance, studies on the gas-phase elimination reactions of neopentyl halides have shown that the reaction proceeds through a Wagner-Meerwein rearrangement. usfq.edu.ecresearchgate.net Similarly, the reaction of neopentyl iodide with xenon difluoride also results in products derived from a rearranged carbon skeleton. acs.org

These rearrangements represent a competing pathway to the direct substitution or elimination reactions and can lead to a mixture of products. The extent of rearrangement will depend on the reaction conditions, including the solvent polarity and the nature of any nucleophiles present.

Comparison of Reactivity with Related Alkanesulfonyl Chlorides

Structure-Reactivity Relationships in Branched Systems

The reactivity of alkanesulfonyl chlorides is significantly influenced by the structure of the alkyl group, particularly the degree of branching. In general, the rate of solvolysis and other nucleophilic substitution reactions at the sulfur atom is sensitive to steric hindrance.

For primary alkanesulfonyl chlorides, the reactivity generally follows an SN2-like mechanism. However, increased branching at the α- and β-carbons can hinder the approach of a nucleophile to the electrophilic sulfur center. In the case of this compound, the bulky neopentyl-type group exerts considerable steric hindrance.

Studies on the solvolysis of various alkanesulfonyl chlorides have shown that while the rates of hydrolysis for simple primary alkanesulfonyl chlorides are quite similar, significant deviations are observed with more complex structures. nih.gov The presence of bulky ortho-alkyl groups in arenesulfonyl chlorides has been shown to accelerate chloride exchange reactions, a counterintuitive effect attributed to the release of ground-state strain upon forming the transition state. mdpi.com While this is an aromatic system, it highlights the complex interplay of steric and electronic effects.

In the context of this compound, the steric bulk is expected to disfavor a direct SN2 attack at the sulfur. This steric hindrance can make alternative pathways, such as those involving rearrangements or radical intermediates, more competitive. The comparison with less branched primary alkanesulfonyl chlorides would likely show a decreased rate of direct substitution for the 2,2-dimethylbutyl derivative. Tertiary alkanesulfonyl chlorides, such as 2-methyl-2-propanesulfonyl chloride, are known to undergo solvolysis-decomposition reactions via the formation of a tert-butyl cation, highlighting a shift in mechanism with increased alkyl substitution. nih.gov

Synthetic Transformations and Applications of 2,2 Dimethylbutane 1 Sulfonyl Chloride

Formation of Sulfonamides

2,2-Dimethylbutane-1-sulfonyl chloride is a reactive chemical intermediate used in the synthesis of various organic compounds, most notably sulfonamides. The formation of sulfonamides involves the reaction of the sulfonyl chloride with a suitable amine, a process that is influenced by the steric and electronic properties of both reactants.

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comijarsct.co.in This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide. ijarsct.co.in

The general reaction can be summarized as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Primary amines (R'NH₂) and secondary amines (R'R''NH) are both effective nucleophiles for this transformation. ijarsct.co.in While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.comijarsct.co.in The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.com

Table 1: Illustrative Examples of Sulfonamide Formation Data based on general reactions of sulfonyl chlorides with amines.

| Amine Type | Example Amine | General Product | Typical Yield Range |

| Primary | Aniline | N-phenylsulfonamide | High (often >90%) cbijournal.com |

| Primary | 1-Octylamine | N-octylsulfonamide | 98% scilit.comresearchgate.net |

| Secondary | Dibutylamine | N,N-dibutylsulfonamide | 94% scilit.comresearchgate.net |

| Secondary | Hexamethyleneimine | N-sulfonylhexamethyleneimine | 97% scilit.comresearchgate.net |

The efficiency of sulfonamide formation is significantly affected by the steric hindrance around the reaction centers. The this compound molecule possesses a neopentyl-like structure, where the sulfonyl chloride group is attached to a methylene (B1212753) group which is, in turn, bonded to a sterically bulky tertiary butyl group. This steric bulk can hinder the approach of the amine nucleophile to the electrophilic sulfur atom.

Synthesis of Sulfonate Esters

Another primary application of this compound is in the synthesis of sulfonate esters. This transformation is a key strategy in organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one. periodicchemistry.com

This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the corresponding 2,2-dimethylbutane-1-sulfonate ester. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com The base serves to neutralize the HCl byproduct. periodicchemistry.com

The mechanism involves a direct attack of the alcohol on the sulfur, leading to a protonated intermediate which is then deprotonated by the base. youtube.com A key feature of this reaction is that it proceeds with the retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond of the alcohol is not broken during the process. youtube.com

Table 2: General Scheme for Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alcohol (R-OH) | Pyridine or Et₃N | 2,2-Dimethylbutyl sulfonate (R-OSO₂-CH₂-C(CH₃)₂CH₂CH₃) |

Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (OH⁻) is a strong base and therefore a poor leaving group. periodicchemistry.comlibretexts.org Converting an alcohol into a sulfonate ester dramatically enhances its reactivity. periodicchemistry.com

The sulfonate anion is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms bonded to the sulfur atom. pearson.com This makes the sulfonate anion a very weak base and, consequently, a stable species to be displaced in a reaction. periodicchemistry.com The reactivity of an alcohol converted to a sulfonate ester becomes comparable to that of an alkyl halide. periodicchemistry.com

Once formed, 2,2-dimethylbutyl sulfonate esters can be used in a variety of subsequent reactions:

Nucleophilic Substitution (Sₙ2): The sulfonate group can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) to form new carbon-nucleophile bonds. libretexts.org

Elimination (E2): In the presence of a strong, non-nucleophilic base, the sulfonate ester can undergo elimination to form an alkene.

The significant steric hindrance of the 2,2-dimethylbutyl group may influence the preferred reaction pathway, potentially favoring elimination reactions over substitution with bulky nucleophiles.

Diverse Chemical Transformations

While the formation of sulfonamides and sulfonate esters are the most prominent applications of this compound, sulfonyl chlorides as a class can undergo other chemical transformations. These include reductions and reactions that form new carbon-sulfur bonds. For instance, sulfonyl chlorides can be reduced to the corresponding sulfinates or thiols under specific conditions. Furthermore, some sulfonyl chlorides participate in metal-catalyzed cross-coupling reactions, although such applications are less common for aliphatic variants like this compound compared to their aromatic counterparts. The development of new chemical transformations involving the activation of alcohols via reagents like sulfuryl fluoride also points to the expanding utility of sulfur-based electrophiles in organic synthesis. researchgate.net

Utility as a Source of Sulfonyl, Sulfenyl, and Sulfene (B1252967) Moieties

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to several sulfur-containing functional groups. Sulfonyl chlorides are widely recognized as powerful and important sources of sulfonyl, sulfenyl, and sulfene moieties, which are integral to the construction of a diverse array of organic molecules. The primary and most direct application is in the introduction of the 2,2-dimethylbutane-1-sulfonyl group (also known as a neohexylsulfonyl group). This is typically achieved through nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a nucleophile such as an amine, alcohol, or carbanion, leading to the formation of sulfonamides, sulfonate esters, and sulfones, respectively.

In addition to providing the sulfonyl group, sulfonyl chlorides can also generate highly reactive sulfene intermediates (R-CH=SO₂). This transformation typically occurs in the presence of a base, which abstracts an α-proton, leading to the elimination of hydrogen chloride. These sulfenes can then participate in various cycloaddition reactions. Furthermore, while less common directly from sulfonyl chlorides, the related sulfenyl moiety (R-S-) can be accessed, although this often involves different starting materials or reaction pathways. The versatility of sulfonyl chlorides as precursors to these key functional groups underpins their broad utility in synthetic chemistry.

Annulation Reactions Involving Sulfonyl Chlorides

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy in organic synthesis. Sulfonyl chlorides can participate in these transformations, most notably in [2+2] cycloadditions of sulfenes generated in situ. When a sulfonyl chloride with an α-hydrogen is treated with a base like triethylamine, it can form a sulfene. This highly reactive intermediate can then react with electron-rich alkenes (enamines, for example) or other unsaturated systems in a [2+2] annulation to produce four-membered thietane dioxide rings.

More recent advancements have demonstrated the use of sulfonyl chlorides in visible-light-promoted cascade reactions that result in sulfonylative annulation. researchgate.net For instance, a three-component reaction involving sodium metabisulfite (as an SO₂ source), diazonium salts, and other reagents can lead to the synthesis of complex, sulfonylated polyaromatic compounds. researchgate.net These modern methods provide transition-metal-free and efficient access to intricate molecular architectures incorporating a sulfonyl group as part of a newly formed ring system. researchgate.net

Table 1: Examples of Annulation Reactions

| Reaction Type | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| [2+2] Cycloaddition | Sulfonyl Chloride (with α-H), Base, Alkene | Sulfene (RCH=SO₂) | Thietane Dioxides |

Radical and Ionic Additions to Unsaturated Compounds (Alkenes, Alkynes)

This compound can react with unsaturated compounds like alkenes and alkynes through both radical and ionic pathways. These addition reactions are fundamental for converting simple unsaturated hydrocarbons into more complex, functionalized molecules.

Radical Additions: In the presence of a radical initiator (e.g., AIBN) or under photochemical conditions, sulfonyl chlorides can undergo radical addition to alkenes and alkynes. The reaction is initiated by the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•). This radical then adds to the unsaturated bond, creating a carbon-centered radical, which subsequently abstracts the chlorine atom from another molecule of the sulfonyl chloride to propagate the chain. This process, often called chlorosulfonylation, results in the net addition of the sulfonyl group and a chlorine atom across the double or triple bond.

Ionic Additions: Under Lewis acid catalysis, sulfonyl chlorides can add to alkenes and alkynes via an ionic mechanism. The Lewis acid coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the π-bond of the unsaturated compound. This leads to the formation of a carbocationic intermediate, which is then trapped by the chloride ion. The regioselectivity of this addition is governed by the stability of the intermediate carbocation.

These addition reactions provide reliable methods for the simultaneous introduction of a sulfonyl group and a chlorine atom, creating versatile intermediates for further synthetic transformations.

Reactions with Imines, Aldehydes, and Ketones

The reactivity of sulfonyl chlorides extends to electrophilic carbon centers such as those in imines, aldehydes, and ketones. Imines, which are generally less electrophilic than their carbonyl counterparts (aldehydes and ketones), can be activated by protonation or by Lewis acids to enhance their reactivity. nih.gov

In reactions with these functional groups, the sulfonyl chloride can act as an electrophile. For example, in the presence of a base, the nitrogen of an imine can attack the sulfur atom of the sulfonyl chloride to form an N-sulfonyl imine or a related product.

Alternatively, a common reaction involves the formation of an α-sulfonyl carbanion from a sulfone (which can be synthesized from a sulfonyl chloride). This nucleophilic carbanion can then attack the electrophilic carbon of an aldehyde, ketone, or imine. nih.gov This is a key step in transformations like the Julia olefination. While the sulfonyl chloride itself is not the direct reactant with the carbonyl or imine in this case, it is the essential precursor to the key sulfone intermediate. The functional group of imines is the azomethine group (C=N), which, similar to a carbonyl group, can undergo various reactions. redalyc.org

Broader Applications in Organic Synthesis

Intermediates in the Synthesis of Complex Organic Molecules

Alkyl and aryl sulfones, which are readily prepared from sulfonyl chlorides, are critical intermediates in the synthesis of numerous complex and biologically active molecules. nih.gov The sulfonyl group is a versatile functional moiety, acting as an activating group for adjacent protons and as a good leaving group in certain reactions. nih.gov

For example, sulfenyl chlorides, which can be generated from related sulfur compounds, are key intermediates in the synthesis of the oxathiolane core of important antiretroviral drugs like lamivudine and emtricitabine. nih.govresearchgate.net This highlights the role of sulfur-chlorine compounds in constructing high-value active pharmaceutical ingredients (APIs). nih.govresearchgate.net The synthesis of aryl picolyl sulfones from aryl sulfonyl chlorides provides another example of creating valuable building blocks for further elaboration into more complex targets. nih.gov The ability to form α-sulfonyl carbanions from the resulting sulfones makes them powerful nucleophiles for creating new carbon-carbon bonds, a fundamental strategy in the assembly of complex molecular frameworks.

Role in Polymer Chemistry (e.g., as initiators for atom transfer radical polymerization)

Sulfonyl chlorides, including structures like this compound, are effective initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a form of controlled or "living" radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduethz.ch

The mechanism of ATRP initiation involves the reversible transfer of a halogen atom (in this case, chlorine) from the initiator (R-Cl) to a transition metal catalyst, typically a copper(I) complex. ethz.ch This process generates a radical (R•) that initiates polymerization by adding to a monomer molecule. The resulting dormant polymer chain can be reactivated, allowing the polymer to grow in a controlled manner.

Studies have shown that sulfonyl chlorides like p-toluenesulfonyl chloride can effectively initiate the polymerization of monomers such as methyl methacrylate (MMA). cmu.edu The use of a sulfonyl chloride initiator in a copper-based ATRP system leads to a linear increase in the polymer's number average molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. cmu.edu This application in polymer chemistry demonstrates the utility of sulfonyl chlorides beyond traditional small-molecule synthesis, enabling the creation of advanced materials with precisely engineered properties. rsc.orgescholarship.org

Table 2: Role of Sulfonyl Chlorides in ATRP

| Component | Function | Example | Result |

|---|---|---|---|

| Initiator | Source of the initial radical and the transferable halogen atom. | p-Toluenesulfonyl chloride | Controlled polymerization of MMA |

| Catalyst | Mediates the reversible halogen atom transfer. | CuBr / 4,4'-di(5-nonyl)-2,2'-bipyridine | Well-defined polymers with low polydispersity |

Advanced Spectroscopic Analysis and Structural Elucidation of 2,2 Dimethylbutane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2,2-Dimethylbutane-1-sulfonyl chloride in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled. Due to the absence of readily available experimental spectra for this compound, the following sections will detail the expected spectroscopic features based on established principles and data from analogous structures.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, four distinct proton signals are anticipated. The powerful electron-withdrawing effect of the sulfonyl chloride group significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to a simple alkane.

The methylene (B1212753) protons directly attached to the sulfonyl group (C1) are expected to be the most downfield-shifted, appearing as a singlet due to the absence of adjacent protons. The quaternary carbon at position 2 (C2) prevents any vicinal coupling. The other signals correspond to the ethyl group attached to the quaternary center. The methylene protons of the ethyl group (C3) will appear as a quartet, split by the adjacent methyl protons (C4). Conversely, the terminal methyl protons (C4) will appear as a triplet, split by the methylene protons (C3). The nine equivalent protons of the two methyl groups attached to the quaternary carbon (C2') are expected to appear as a singlet at a characteristic upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-SO₂Cl (C1) | 3.5 - 3.8 | Singlet (s) | 2H |

| -C(CH₃)₂- (C2') | 1.1 - 1.3 | Singlet (s) | 6H |

| -CH₂-CH₃ (C3) | 1.6 - 1.9 | Quartet (q) | 2H |

| -CH₂-CH₃ (C4) | 0.9 - 1.1 | Triplet (t) | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, five distinct carbon signals are expected. The carbon atom directly bonded to the sulfonyl chloride group (C1) will be significantly deshielded and appear furthest downfield. The quaternary carbon (C2) will also be downfield, though to a lesser extent. The carbons of the ethyl group (C3 and C4) and the gem-dimethyl groups (C2') will appear in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₂-SO₂Cl (C1) | 65 - 75 |

| -C (CH₃)₂- (C2) | 35 - 45 |

| -C(C H₃)₂- (C2') | 25 - 30 |

| -C H₂-CH₃ (C3) | 30 - 35 |

| -CH₂-C H₃ (C4) | 8 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a cross-peak would be expected between the methylene protons of the ethyl group (C3, δ ~1.6-1.9 ppm) and the terminal methyl protons (C4, δ ~0.9-1.1 ppm), confirming their connectivity. No other correlations would be observed due to the presence of the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. emerypharma.com It is invaluable for assigning the carbon skeleton based on the more easily assigned proton spectrum. The expected correlations are detailed in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is essential for identifying connectivity across quaternary centers. youtube.com Key HMBC correlations would include:

The protons on C1 (δ ~3.5-3.8 ppm) correlating to the quaternary carbon C2.

The protons of the gem-dimethyl groups (C2', δ ~1.1-1.3 ppm) correlating to the quaternary carbon C2, the methylene carbon C1, and the other gem-dimethyl carbon.

The methylene protons of the ethyl group (C3, δ ~1.6-1.9 ppm) correlating to the quaternary carbon C2 and the terminal methyl carbon C4.

Table 3: Predicted HSQC and Key HMBC Correlations for this compound

| Proton Signal (¹H δ, ppm) | Directly Bonded Carbon (HSQC) (¹³C δ, ppm) | Key HMBC Correlations (¹³C δ, ppm) |

| 3.5 - 3.8 (C1-H) | 65 - 75 (C1) | C2 |

| 1.1 - 1.3 (C2'-H) | 25 - 30 (C2') | C1, C2, C3 |

| 1.6 - 1.9 (C3-H) | 30 - 35 (C3) | C2, C4 |

| 0.9 - 1.1 (C4-H) | 8 - 12 (C4) | C2, C3 |

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Size and Association State

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. youtube.com For a pure sample of this compound, a DOSY experiment would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This serves as a powerful tool for purity assessment, as any impurities would likely have different molecular sizes and thus different diffusion coefficients, appearing at different vertical positions in the 2D DOSY spectrum. The diffusion coefficient for a small molecule like this is typically in the range of 1x10⁻⁹ to 1x10⁻¹⁰ m²/s in common deuterated solvents. ox.ac.uk This technique can confirm that all observed NMR signals belong to a single molecular entity.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. thermofisher.commdpi.com The molecular formula of this compound is C₆H₁₃ClO₂S. The monoisotopic mass can be calculated with high precision.

The ability of HRMS to measure m/z values to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observation of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would further confirm the presence of a chlorine atom in the molecule.

Table 4: Calculated Exact Masses of Molecular Ions and Adducts for this compound (C₆H₁₃ClO₂S)

| Ion Species | Calculated Monoisotopic Mass (m/z) |

| [M(³⁵Cl)]⁺ | 184.03249 |

| [M(³⁷Cl)]⁺ | 186.02954 |

| [M(³⁵Cl)+H]⁺ | 185.04032 |

| [M(³⁷Cl)+H]⁺ | 187.03737 |

| [M(³⁵Cl)+Na]⁺ | 207.02226 |

| [M(³⁷Cl)+Na]⁺ | 209.01931 |

Common fragmentation patterns for alkyl sulfonyl chlorides in mass spectrometry involve the loss of the chlorine radical (M-35/37) or the entire sulfonyl chloride group. Alpha-cleavage of the alkyl chain is also a common fragmentation pathway for aliphatic compounds. libretexts.org

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS) provides critical insights into the structure of this compound by analyzing the compound's fragmentation pattern upon ionization. The process typically begins with the formation of a molecular ion ([M]⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments helps in elucidating the original structure.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-Cleavage: The bond between the neohexyl group and the sulfonyl group can cleave. This can result in the formation of a neohexyl cation ([C₆H₁₃]⁺) with an m/z of 85, or a sulfonyl chloride cation ([SO₂Cl]⁺).

Cleavage of the Alkyl Chain: The branched 2,2-dimethylbutyl (neohexyl) group itself is prone to fragmentation. A prominent cleavage occurs at the quaternary carbon, leading to the loss of a tert-butyl radical and the formation of a stable tert-butyl cation ([(CH₃)₃C]⁺) at m/z 57. libretexts.org Alternatively, loss of an ethyl group can lead to a fragment at m/z 57 as well. The loss of an ethyl radical from the molecular ion would result in a fragment at m/z 155.

Loss of Small Neutral Molecules: The molecular ion can lose small, stable neutral molecules. The loss of SO₂ (64 Da) is a common pathway for sulfonyl compounds. The loss of chlorine (Cl•, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da) can also occur. The presence of chlorine is readily identified by the characteristic isotopic pattern of the fragment ions containing it, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. acdlabs.commiamioh.edu For instance, a fragment containing the sulfonyl chloride group, [SO₂Cl]⁺, would appear as a pair of peaks at m/z 99 and 101. acdlabs.com

The relative abundance of these fragments provides further structural confirmation. The formation of more stable carbocations is favored, meaning that fragments resulting in tertiary or secondary carbocations will often produce more intense peaks in the spectrum than those resulting in primary carbocations. chemguide.co.uklibretexts.org

| m/z | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| 184/186 | [C₆H₁₃SO₂Cl]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₆H₁₃SO₂]⁺ | Loss of Cl radical |

| 99/101 | [SO₂Cl]⁺ | Indicates sulfonyl chloride moiety |

| 85 | [C₆H₁₃]⁺ | Neohexyl cation from C-S bond cleavage |

| 57 | [(CH₃)₃C]⁺ | Stable tert-butyl cation, characteristic of the neopentyl-like structure |

| 43 | [C₃H₇]⁺ | Isopropyl cation from further fragmentation of the alkyl chain. docbrown.info |

| 29 | [C₂H₅]⁺ | Ethyl cation from fragmentation of the alkyl chain. docbrown.info |

Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Purity and Identification

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is frequently coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed directly using this method. The gas chromatograph separates the compound from impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

However, a significant challenge in the GC analysis of long-chain alkanesulfonyl chlorides is their potential for thermal degradation within the hot injector or column, which can lead to the formation of corresponding chloroalkanes. core.ac.uknih.gov To circumvent this, a common strategy involves derivatization, where the sulfonyl chloride is converted into a more thermally stable derivative, such as an N,N-diethylsulfonamide, prior to analysis. nih.gov This approach ensures accurate quantification and identification without degradation. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity for detecting trace levels of the compound or its impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is ideal for analyzing compounds that are non-volatile, thermally labile, or of high polarity. While this compound can be analyzed by GC-MS, LC-MS provides a valuable alternative, particularly for derivatives or in complex matrices where minimal sample preparation is desired. LC-MS/MS, or tandem mass spectrometry, offers high selectivity and sensitivity, making it a method of choice for trace residue analysis. acgpubs.org

In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and often preserve the molecular ion. nih.govscience.gov For sulfonyl compounds, ESI in positive ion mode can generate abundant protonated molecules ([M+H]⁺), which can then be fragmented in a collision cell (MS/MS) to provide definitive structural information. nih.gov This technique is instrumental in confirming the identity and purity of the target compound and its related substances.

| Technique | Applicability for this compound | Advantages | Considerations |

|---|---|---|---|

| GC-MS | Directly applicable for the neat compound. | High resolution separation of volatile isomers; extensive spectral libraries for identification. | Potential for thermal degradation; derivatization may be required for accurate quantification. nih.gov |

| LC-MS | Applicable, especially for derivatives or complex mixtures. | Analyzes thermally sensitive compounds without degradation; suitable for polar analytes. acgpubs.org | Compound may have low ionization efficiency with ESI; requires suitable solubility in mobile phase. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching and bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is dominated by absorptions corresponding to the sulfonyl chloride group and the alkyl (C-H and C-C) framework.

Sulfonyl Chloride (SO₂Cl) Group: This group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds. These bands are typically observed in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The presence of these intense peaks is a strong indicator of a sulfonyl chloride functional group. The S-Cl stretch is a weaker absorption and appears at lower wavenumbers.

Alkyl (C-H) Group: The neohexyl portion of the molecule produces several characteristic bands. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-3000 cm⁻¹ region. docbrown.infolibretexts.org Bending (deformation) vibrations for these groups appear in the 1365-1480 cm⁻¹ range. docbrown.info

Carbon Skeleton: The branched structure, specifically the C-(CH₃)₃ moiety, gives rise to characteristic C-C skeletal vibrations. These can be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹), with notable absorptions around 1200-1255 cm⁻¹ and 720-750 cm⁻¹. docbrown.infodocbrown.info

The complete IR spectrum is a unique identifier for the molecule, with the fingerprint region being particularly useful for distinguishing it from other isomers. docbrown.info

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2880-2970 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| 1450-1480 | C-H Bend (Scissoring) | Alkyl (CH₂, CH₃) | Medium |

| 1370-1410 | S=O Asymmetric Stretch | Sulfonyl Chloride | Very Strong |

| 1365-1370 | C-H Bend (Methyl Rock) | Alkyl (CH₃) | Medium |

| 1166-1204 | S=O Symmetric Stretch | Sulfonyl Chloride | Very Strong |

| ~700-800 | C-S Stretch | Alkyl Sulfonyl | Weak-Medium |

Advanced Vibrational Spectroscopy Applications

Beyond conventional IR and Raman spectroscopy, advanced vibrational spectroscopy techniques offer enhanced sensitivity, higher spatial resolution, and the ability to probe molecular dynamics in complex environments. nih.gov While specific applications of these advanced methods to this compound are not widely documented, their utility for analyzing related organosulfur compounds and complex chemical systems is well-established.

Techniques such as Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy are part of a class of nonlinear vibrational microscopy methods. These techniques overcome the weak signals typical of spontaneous Raman scattering, enabling high-speed, high-sensitivity chemical imaging of unlabeled samples. nih.gov Such methods could potentially be used to map the distribution of this compound or its derivatives within a non-homogeneous matrix, such as in a polymer blend or on a treated surface, by tuning into the characteristic vibrational frequencies of the S=O or C-S bonds. cdnsciencepub.com

Another area involves Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), which use plasmonic nanostructures to dramatically amplify the Raman signal of molecules adsorbed on or near a metal surface. This allows for the detection and analysis of compounds at ultra-low concentrations. These techniques could be applied to study the interaction of this compound with surfaces or to detect trace amounts of the compound for purity analysis. The information gathered from these advanced methods can provide deeper insights into the compound's chemical behavior, reactivity, and intermolecular interactions. rsc.org

Spectroscopic Methods for Confirming Isomeric Purity and Positional Isomer Distinction

Confirming the isomeric purity of this compound and distinguishing it from its positional isomers (e.g., 2,3-dimethylbutane-2-sulfonyl chloride or 3,3-dimethylbutane-2-sulfonyl chloride) is crucial for quality control and reaction monitoring. Mass spectrometry and infrared spectroscopy are primary tools for this purpose.

Mass Spectrometry (MS) Positional isomers often exhibit distinct fragmentation patterns in their mass spectra. While they have the same molecular weight, the arrangement of atoms leads to the formation of different fragment ions or different relative abundances of the same ions. The stability of the carbocation formed upon fragmentation is a key differentiating factor. libretexts.org

For this compound, cleavage of the C-C bonds in the neohexyl group will produce a characteristic pattern. A prominent peak at m/z 57 corresponding to the stable tert-butyl cation is expected. In contrast, an isomer like 2,3-dimethylbutane-2-sulfonyl chloride would likely show a more abundant fragment corresponding to a stable secondary carbocation formed by cleavage adjacent to the sulfonyl group. Tandem MS (MS/MS) techniques can further enhance the differentiation by selecting the molecular ion of a specific m/z and subjecting it to collision-induced dissociation, which generates a secondary fragmentation pattern unique to that isomer's structure. nih.govnih.gov

| Spectroscopic Method | Basis for Distinguishing Isomers | Expected Observation for this compound | Expected Observation for a Positional Isomer (e.g., 2,3-Dimethylbutane-2-sulfonyl chloride) |

|---|---|---|---|

| Mass Spectrometry (MS) | Different fragmentation patterns due to carbocation stability. libretexts.org | Prominent m/z 57 peak from tert-butyl cation formation. | Different key fragments based on cleavage around the sulfonyl group, likely favoring secondary carbocation formation. |

| Infrared (IR) Spectroscopy | Unique pattern of absorptions in the fingerprint region (400-1500 cm⁻¹). docbrown.info | Specific skeletal vibration bands associated with the C-(CH₃)₃ group. docbrown.info | Different pattern of skeletal vibrations due to a different carbon framework and branching. |

Derivatization Strategies for 2,2 Dimethylbutane 1 Sulfonyl Chloride

Chemical Derivatization for Compound Characterization

The transformation of 2,2-Dimethylbutane-1-sulfonyl chloride into stable, solid derivatives is a classical and reliable method for its characterization. This approach is particularly useful as the starting sulfonyl chloride is often a liquid or low-melting solid, which can be difficult to purify and characterize by melting point.

Preparation of Stable Crystalline Derivatives (e.g., Amides, Benzamides) for Melting Point Determination and Elemental Analysis

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. These sulfonamide derivatives are typically stable, crystalline solids with sharp melting points, making them ideal for identification and purity assessment. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Similarly, reaction with ammonia yields the primary sulfonamide, while reaction with aniline or other aromatic amines produces the corresponding arylsulfonamides (sulfonbenzamides). The melting point of the purified crystalline derivative serves as a crucial physical constant for its identification. Furthermore, these solid derivatives are suitable for elemental analysis, which provides the empirical formula of the compound and confirms its composition.

Table 1: Representative Reactions for Crystalline Derivative Preparation

| Reactant | Derivative Class | General Reaction | Purpose |

|---|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl | Melting Point, Elemental Analysis |

| Primary/Secondary Amine (R'NH₂ / R'₂NH) | N-substituted Sulfonamide | R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl | Melting Point, Elemental Analysis |

| Aniline (C₆H₅NH₂) | Sulfonbenzamide | R-SO₂Cl + C₆H₅NH₂ → R-SO₂NHC₆H₅ + HCl | Melting Point, Elemental Analysis |

Where R = 2,2-dimethylbutyl

The formation of these derivatives provides a robust method for the unambiguous characterization of this compound.

Derivatization for Enhanced Analytical Detection

In modern analytical chemistry, derivatization is employed not just for basic characterization but also to enhance the detectability of analytes using sophisticated instrumentation. This compound can be conceptualized as a derivatizing agent for various classes of compounds that lack easily detectable functional groups.

Pre-Column Derivatization Techniques in Liquid Chromatography (HPLC)

Pre-column derivatization is a technique used in High-Performance Liquid Chromatography (HPLC) to chemically modify an analyte before it enters the chromatographic column. This is often done to improve the analyte's chromatographic behavior or to enhance its detection. academicjournals.orgresearcher.life Compounds that lack a chromophore (a part of a molecule responsible for its color and UV-Vis absorption) can be derivatized to introduce one.

For instance, this compound could be used to derivatize aliphatic amines or phenols. The resulting sulfonamide or sulfonate ester derivative, while not possessing a strong chromophore itself, would have altered polarity and retention characteristics, potentially leading to better separation from interfering matrix components. If the target analyte has poor retention on a reverse-phase column, derivatization with the bulky, nonpolar 2,2-dimethylbutyl group would increase its hydrophobicity and retention time.